molecular formula C9H7N2O4- B373297 2-(Oxamoylamino)benzoate CAS No. 51679-86-8

2-(Oxamoylamino)benzoate

Cat. No.: B373297
CAS No.: 51679-86-8
M. Wt: 208.17g/mol
InChI Key: ALUPBGJAJSDFFP-UHFFFAOYSA-N
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Description

2-(Oxamoylamino)benzoate is a benzoate ester derivative featuring an oxamic acid-derived amide group at the ortho position of the aromatic ring.

Properties

CAS No.

51679-86-8

Molecular Formula

C9H7N2O4-

Molecular Weight

208.17g/mol

IUPAC Name

2-(oxamoylamino)benzoate

InChI

InChI=1S/C9H8N2O4/c10-7(12)8(13)11-6-4-2-1-3-5(6)9(14)15/h1-4H,(H2,10,12)(H,11,13)(H,14,15)/p-1

InChI Key

ALUPBGJAJSDFFP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)[O-])NC(=O)C(=O)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])NC(=O)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis extrapolates data from structurally related compounds to infer properties of 2-(Oxamoylamino)benzoate:

Substituent Position and Reactivity

  • Ethyl 4-(Dimethylamino)benzoate (para-substituted): Exhibits higher reactivity in photoinitiation systems compared to ortho-substituted analogs like 2-(dimethylamino)ethyl methacrylate. The para-substituted amine promotes a 15–20% higher degree of conversion in resin cements due to reduced steric hindrance and optimized electron donation .
  • This compound (ortho-substituted): The ortho-substituted oxamoyl group may reduce reactivity in polymerization systems due to steric constraints, analogous to 2-(dimethylamino)ethyl methacrylate. However, the electron-withdrawing nature of the oxamoyl group could enhance stability in acidic environments compared to dimethylamino derivatives .

Functional Group Influence

  • Amide vs. Ester Groups: 2-Aminobenzamides (e.g., methyl 2-benzoylamino-3-oxobutanoate) demonstrate versatility in heterocyclic synthesis, forming enaminones and pyrimidine derivatives under mild conditions . The oxamoyl group in this compound may similarly participate in cyclization reactions but with altered kinetics due to its bifunctional amide-carbamate structure. Ethyl 4-(dimethylamino)benzoate’s ester group facilitates rapid radical generation in resin systems, whereas the oxamoyl amide in this compound might slow polymerization but improve thermal stability .

Physical and Chemical Properties

A hypothetical comparison based on analogs is summarized below:

Property Ethyl 4-(Dimethylamino)benzoate 2-(Dimethylamino)ethyl Methacrylate This compound (Inferred)
Reactivity in Resins High (para-amine enhances initiation) Moderate (improved with DPI co-initiator) Low (steric hindrance from oxamoyl)
Thermal Stability Moderate Low High (amide-carbamate stability)
Solubility in Polar Solvents High (ester group) Moderate (methacrylate backbone) Low (polar oxamoyl vs. nonpolar aryl)

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